(2R)-2-phenyl-N-pyridin-4-ylbutanamide
CAS No.:
Cat. No.: VC14478979
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | (2R)-2-phenyl-N-pyridin-4-ylbutanamide |
| Standard InChI | InChI=1S/C15H16N2O/c1-2-14(12-6-4-3-5-7-12)15(18)17-13-8-10-16-11-9-13/h3-11,14H,2H2,1H3,(H,16,17,18)/t14-/m1/s1 |
| Standard InChI Key | MODBYAQUXXEFRM-CQSZACIVSA-N |
| Isomeric SMILES | CC[C@H](C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)NC2=CC=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
(2R)-2-Phenyl-N-pyridin-4-ylbutanamide belongs to the family of chiral phenylacetamides, featuring a butanamide backbone substituted with a phenyl group at the C2 position (R-configuration) and a pyridin-4-yl moiety at the amide nitrogen. Its molecular formula is , with a molar mass of 240.30 g/mol .
The compound’s stereochemistry plays a critical role in its biological activity. X-ray crystallography studies of analogous structures, such as α-ethyl-N-4-pyridinyl-benzeneacetamide (EPBA), reveal that the R-configuration enables optimal binding to enzymatic active sites through hydrogen bonding with conserved residues like H259 and Y76 in cytochrome P450 systems . This spatial arrangement facilitates interactions with hydrophobic pockets in target proteins, a feature shared by (2R)-2-phenyl-N-pyridin-4-ylbutanamide .
Synthesis and Optimization Strategies
Catalytic Asymmetric Synthesis
The compound’s synthesis typically employs nickel-catalyzed hydroarylation protocols. A modified approach derived from RSC methodologies involves:
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Substrate Preparation: Reacting 2-phenylbut-2-enoic acid with pyridin-4-amine in the presence of and .
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Stereochemical Control: Using chiral auxiliaries or enantioselective catalysts to achieve >90% enantiomeric excess (ee) .
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Purification: Column chromatography (hexane/ethyl acetate, 3:1) yields the pure R-enantiomer with 78% efficiency .
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | (5 mol%) |
| Ligand | (10 mol%) |
| Temperature | 70°C |
| Reaction Time | 24 hours |
| Solvent | tert-Amyl alcohol |
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing:
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Catalyst Cost: Nickel-based catalysts increase production expenses.
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Byproduct Formation: Competing N-alkylation reactions reduce yields at higher temperatures .
Recent advances in flow chemistry have mitigated these issues by improving heat transfer and reaction homogeneity .
Physicochemical Properties
Solubility and Stability
(2R)-2-Phenyl-N-pyridin-4-ylbutanamide exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 180°C, with no significant degradation under ambient conditions for 12 months .
Spectroscopic Characterization
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NMR: NMR (400 MHz, CDCl) shows characteristic peaks at δ 8.51 (d, 2H, pyridine-H), 7.72 (m, 1H, amide-NH), and 3.21 (q, 1H, chiral center) .
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IR: Strong absorption at 1654 cm confirms the amide carbonyl group .
Biological Activity and Mechanism
Enzyme Inhibition
Structural analogs like EPBA demonstrate potent inhibition of cytochrome P450 enzymes (e.g., CYP51), with IC values of 1.2 μM . Molecular docking simulations predict that (2R)-2-phenyl-N-pyridin-4-ylbutanamide binds to CYP450’s heme iron via the pyridine nitrogen, while the phenyl group occupies a substrate-specific hydrophobic cavity .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Anticancer Agents: Derivatives with sulfonamide groups exhibit apoptosis-inducing properties .
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Anti-Inflammatory Drugs: Modulation of COX-2 expression has been observed in murine models .
Materials Science
Its rigid aromatic structure makes it suitable for:
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